molecular formula C24H24FN3O2S B2808621 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 898452-79-4

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2808621
CAS No.: 898452-79-4
M. Wt: 437.53
InChI Key: OQZPDKDJLLUQSK-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H24FN3O2S and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, while not directly mentioned in available literature, is closely related to a family of compounds with varied scientific applications, particularly in the field of medicinal chemistry. For instance, research into similar quinazolinone-based derivatives has shown potential for these compounds as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating a promising route for anti-cancer therapies (Riadi et al., 2021). These compounds have been synthesized using methods like S-arylation and characterized through techniques including NMR, Raman, and infrared spectroscopy, exhibiting potent cytotoxic activity against various cancer cell lines.

Anticancer Activity

The synthesis of related dihydroisoquinolinyl and thiophenyl compounds has been explored for their anticancer properties. For example, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines, comparable to 5-fluorouracil (Fang et al., 2016). These findings highlight the therapeutic potential of these compounds in cancer treatment.

Neuropharmacological Effects

Compounds within the dihydroisoquinoline class have also been studied for their neuropharmacological effects. For instance, the blockade of orexin receptors by specific antagonists, related in structure to the dihydroisoquinoline compounds, has been shown to significantly influence sleep regulation, suggesting potential applications in treating sleep disorders (Dugovic et al., 2009).

Synthesis and Antimicrobial Properties

Additionally, compounds with structural similarities to this compound have been synthesized and evaluated for their antimicrobial properties. Research into new quinazolines as potential antimicrobial agents has shown promising results, indicating that these compounds could contribute to the development of new antibiotics (Desai et al., 2007).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2S/c1-16-8-9-19(13-20(16)25)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZPDKDJLLUQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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